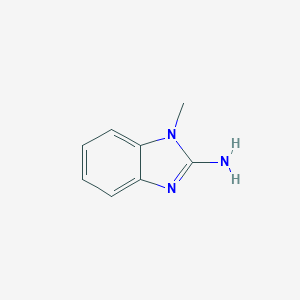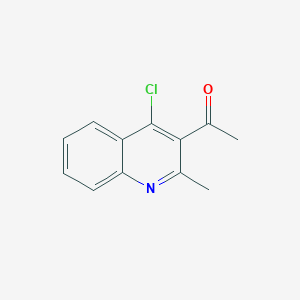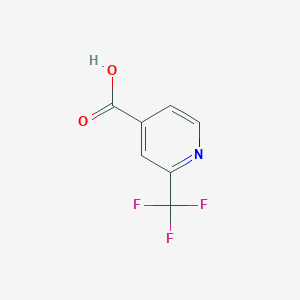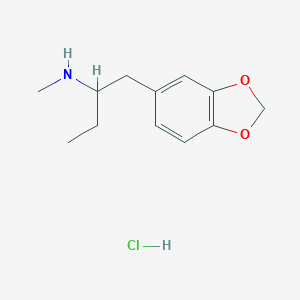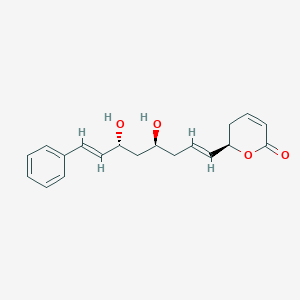
Cryptofolione
描述
Cryptofolione is a natural product that belongs to the class of phenols . It is derived from the fruits of Cryptocarya alba . It has been found to have moderate cytotoxicity in both macrophages and T. cruzi amastigotes, and it also displays a mild inhibitory effect on the promastigote form of Leishmania spp .
Synthesis Analysis
The total syntheses of this compound were accomplished by two different routes via a common intermediate that underwent a cross-metathesis (CM) reaction with a vinyl lactone . The intermediate was prepared by coupling of an acyl anion equivalent with a chiral allyl epoxide synthon, or by Prins cyclization of a trans-cinnamaldehyde with a chiral homoallylic alcohol .
Molecular Structure Analysis
The molecular structure of this compound is C19H22O4 . It has an average mass of 314.376 Da and a monoisotopic mass of 314.151794 Da . The structure was elucidated by spectroscopic methods .
Physical And Chemical Properties Analysis
This compound is an oil-like substance . It has a molecular weight of 314.38 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
科学研究应用
抗寄生虫活性
Cryptofolione 已证明对锥虫属克氏锥虫(Trypanosoma cruzi trypomastigotes)具有活性,能显著减少其数量 . 这表明它具有作为抗寄生虫剂的潜力,特别是在治疗由克氏锥虫引起的恰加斯病方面。
细胞毒性
该化合物在巨噬细胞和克氏锥虫无鞭毛体中显示出中等细胞毒性作用cruzi amastigotes . 这表明它可能用于研究细胞死亡机制,并且可能与癌症研究相关,在癌症研究中,细胞毒性是治疗剂的理想特征。
利什曼病研究
This compound 对利什曼原虫属(Leishmania spp.)无鞭毛体形态表现出轻微的抑制作用 . 这为研究利什曼病(由原生动物寄生虫引起的疾病)的治疗方法开辟了途径。
抗心律失常潜力
相关化合物,如(—)-caryachine,已在实验大鼠心脏中研究其抗心律失常特性 . This compound 与这些化合物的结构相似,可能意味着它也具有抗心律失常作用,值得进一步研究。
民族植物学研究
澳洲肉桂(Cryptocarya alba)(this compound 来源的植物)的使用已在传统医学中有所记录 . 研究 this compound 可以提供对这些民族植物学实践的科学基础的见解。
生物化学研究
通过光谱方法对 this compound 及其衍生物的结构进行解析 为生物化学研究提供了基础,包括分子相互作用的研究和新的合成方法的开发。
作用机制
Target of Action
Cryptofolione primarily targets the G2 checkpoint in cells . This compound acts as a potent inhibitor of this checkpoint .
Mode of Action
This compound interacts with its targets by inhibiting protein phosphorylation, specifically by inhibiting checkpoint kinases or phosphatases . This inhibition forces cells arrested in the G2 phase by DNA damage to enter mitosis . Additionally, this compound and related pyrones also inhibit nuclear export .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle control pathway, specifically the G2 checkpoint . The G2 checkpoint links DNA damage sensors to the mitosis-inducing kinase CDK1 via a protein kinase signal transduction cascade . By inhibiting this checkpoint, this compound can enhance the killing of cancer cells by ionizing radiation and DNA-damaging chemotherapeutic agents .
Result of Action
This compound has shown activity towards Trypanosoma cruzi trypomastigotes, reducing their number significantly . It also displayed a mild inhibitory effect on the promastigote form of Leishmania spp . . cruzi amastigotes . As both cytotoxic and trypanocidal effects are similar, the compound presented little selectivity in assay models .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound is stable under acidic conditions but can decompose under alkaline conditions and in the presence of oxidizing agents .
生化分析
Biochemical Properties
Cryptofolione interacts with various enzymes and proteins in biochemical reactions . It has been found to have activity against Trypanosoma cruzi trypomastigotes, reducing their number by 77% at 250 μg/mL .
Cellular Effects
This compound shows moderate cytotoxicity in both macrophages and T. cruzi amastigotes . It also displays a mild inhibitory effect on the promastigote form of Leishmania spp .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
属性
IUPAC Name |
(2R)-2-[(1E,4S,6R,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c20-16(8-4-9-18-10-5-11-19(22)23-18)14-17(21)13-12-15-6-2-1-3-7-15/h1-7,9,11-13,16-18,20-21H,8,10,14H2/b9-4+,13-12+/t16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKFCRSAYKODTM-RURAAYBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)OC1C=CCC(CC(C=CC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC(=O)O[C@H]1/C=C/C[C@@H](C[C@H](/C=C/C2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Cryptofolione and where is it found?
A1: this compound is a natural product primarily isolated from the fruits of the Cryptocarya alba tree, native to South Africa and Brazil. [, ] It belongs to a class of compounds known as α-pyrones, characterized by their six-membered lactone ring. []
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C23H28O4, and its molecular weight is 368.47 g/mol. []
Q3: What are the key structural features of this compound?
A3: this compound possesses a 5,6-dihydro-α-pyrone ring as its core structure. [] A distinctive feature is the presence of an ω-arylalkenyl side chain at the C-6 position of the pyrone ring. [] This side chain contains three stereocenters, making its stereochemistry an important aspect of its synthesis and biological activity. [, , ]
Q4: How was the absolute configuration of this compound determined?
A4: The absolute configuration of this compound was established as [6R, 10S, 12R] through a combination of enantioselective synthesis and spectroscopic analysis. [, ] Two possible stereoisomers were synthesized, and their 1H NMR, 13C NMR, CD spectra, and specific rotations were compared to the naturally isolated this compound. [, ]
Q5: What biological activities have been reported for this compound?
A5: this compound has shown activity against Trypanosoma cruzi trypomastigotes, the parasite responsible for Chagas disease. [] Additionally, it exhibited moderate cytotoxicity in both macrophages and T. cruzi amastigotes, but with limited selectivity. [] this compound also displayed mild inhibitory effects against the promastigote form of Leishmania spp. [] Further research identified it as a G2 cell cycle checkpoint inhibitor. []
Q6: Have any structure-activity relationship (SAR) studies been conducted on this compound?
A7: Yes, synthetic modifications of this compound and related α-pyrones from Cryptocarya concinna have provided insights into their SAR. [] These studies are crucial for understanding the structural features essential for its biological activity and guiding the development of more potent and selective analogs.
Q7: What synthetic strategies have been employed for the total synthesis of this compound?
A8: Several total syntheses of this compound have been reported, employing various strategies. Key approaches include asymmetric hetero-Diels-Alder reactions, [] asymmetric acetate aldol reactions, [] ring-closing metathesis, [] and olefin cross-metathesis. [, ] Some syntheses utilize chiral starting materials or reagents to control the stereochemistry of the final product. [, ]
Q8: Have any other natural products been isolated from Cryptocarya species alongside this compound?
A9: Yes, various other secondary metabolites with diverse structures have been isolated from Cryptocarya species. For instance, Cryptocarya moschata yielded eleven 6-[ω-arylalkenyl]-5,6-dihydro-α-pyrones, including cryptomoscatones D2, E1, E2, E3 and F1 and cryptopyranmoscatones A1, A2, A3, B1, B2, and B4, along with goniothalamin. [] This highlights the rich chemical diversity within this genus and its potential as a source of bioactive compounds.
Q9: What are the future directions for research on this compound?
A10: Further research on this compound should focus on elucidating its precise mechanism of action as a G2 checkpoint inhibitor. [] Exploring its potential against various cancer cell lines and in vivo models could uncover valuable therapeutic applications. Additionally, developing more potent and selective analogs through SAR studies and investigating its pharmacokinetic properties are crucial steps towards its potential clinical development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



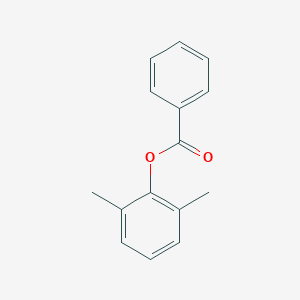


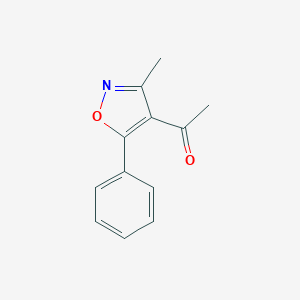
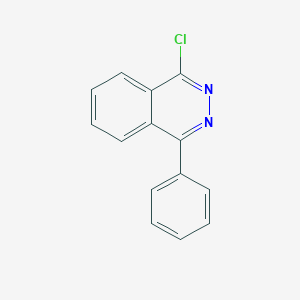
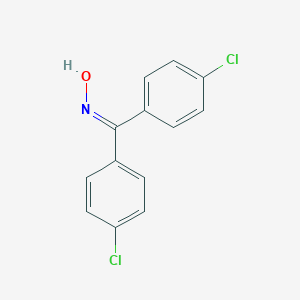
![2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B158348.png)
